Technical Guide: Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate (CAS 134176-18-4)
Technical Guide: Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate (CAS 134176-18-4)
[1][2]
Abstract
This technical guide provides a comprehensive analysis of ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate (CAS 134176-18-4), a critical bicyclic intermediate in the synthesis of conformationally restricted glutamate analogs.[1] This molecule serves as the structural foundation for LY354740 (Eglumetad) , a potent Group II metabotropic glutamate receptor (mGluR2/3) agonist. This document details the synthetic pathways, stereochemical challenges, and downstream applications of this scaffold in neuropharmacology.
Chemical Profile & Structural Analysis[2][3]
The core utility of CAS 134176-18-4 lies in its rigid bicyclo[3.1.0]hexane skeleton.[1] In medicinal chemistry, this scaffold is used to "freeze" the bioactive conformation of glutamic acid, reducing the entropic penalty of receptor binding and enhancing selectivity for specific mGluR subtypes.
Physiochemical Data
| Property | Value |
| IUPAC Name | Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate |
| CAS Number | 134176-18-4 |
| Molecular Formula | C₉H₁₂O₃ |
| Molecular Weight | 168.19 g/mol |
| Physical State | Pale yellow oil or low-melting solid |
| Stereochemistry | Exists as endo and exo isomers at C6; Endo is often thermodynamically favored but Exo is frequently the required pharmacophore precursor.[1][2] |
Stereochemical Criticality
The biological activity of the final drug candidate depends entirely on the relative stereochemistry of the carboxylate at C6 and the functional groups derived from the C2 ketone.
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Conformational Locking: The cyclopropane ring fuses to the cyclopentane ring, creating a "V-shape" that forces substituents into specific vectors.[1]
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Synthetic Challenge: Controlling the ratio of endo (carboxylate cis to the bridgehead hydrogens) vs. exo (carboxylate trans to bridgehead hydrogens) is the primary challenge in synthesis.
Synthetic Pathways: Construction of the Core
The synthesis of CAS 134176-18-4 is classically achieved via the transition-metal-catalyzed cyclopropanation of 2-cyclopenten-1-one with ethyl diazoacetate (EDA).[1]
Reaction Mechanism
The reaction proceeds via a metal-carbenoid intermediate.[1] The diazo ester decomposes in the presence of a catalyst (Rh, Cu, or Pd) to form a metal-carbene, which then adds across the electron-deficient double bond of the enone.
Pathway Diagram
Figure 1: Metal-catalyzed cyclopropanation pathway showing the divergence of stereoisomers.[1]
Optimization Strategies
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Catalyst Selection:
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Rhodium(II) Acetate: High yield but often favors the endo isomer due to steric approach control.
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Chiral Bis(oxazoline) Copper Complexes: Can induce enantioselectivity, critical for asymmetric synthesis of the (1S,5R,6S) isomer required for LY354740.
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Solvent Effects: Non-polar solvents (DCM, Toluene) generally favor the cyclopropanation efficiency but may require slow addition of EDA to prevent dimerization (formation of diethyl fumarate/maleate).
Downstream Applications: Synthesis of LY354740
The primary industrial application of CAS 134176-18-4 is as the precursor to LY354740 , a breakthrough compound in the study of anxiety and schizophrenia.[1]
Transformation Logic
The transformation involves converting the C2-ketone into an amino acid moiety while hydrolyzing the C6-ester.[1]
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Bucherer-Bergs Reaction: The ketone reacts with ammonium carbonate and potassium cyanide to form a hydantoin.[1] This step establishes the amino acid stereocenter.[1]
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Hydrolysis: Basic hydrolysis opens the hydantoin ring and cleaves the ethyl ester, yielding the final dicarboxylic amino acid.
Logic Flow: Precursor to Drug
Figure 2: Synthetic workflow from the keto-ester scaffold to the bioactive mGluR agonist.
Experimental Protocol: Representative Synthesis
Note: This protocol is a composite of standard methodologies for diazoacetate cyclopropanation.[1] Always consult specific MSDS and internal safety guidelines.
Materials
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2-Cyclopenten-1-one (1.0 eq)[1]
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Ethyl Diazoacetate (EDA) (1.2 eq)[2]
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Rhodium(II) Acetate Dimer [Rh₂(OAc)₄] (0.5 mol%)
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Dichloromethane (DCM) (Anhydrous)
Procedure
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Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (N₂). Add [Rh₂(OAc)₄] and 2-cyclopenten-1-one dissolved in anhydrous DCM.
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Addition: Dissolve EDA in DCM. Add this solution dropwise to the reaction mixture over 4–6 hours via a syringe pump.
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Expert Insight: Slow addition is crucial.[1] High local concentrations of EDA lead to carbene dimerization (diethyl fumarate formation), drastically lowering yield.
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Monitoring: Monitor reaction progress via TLC (hexane/ethyl acetate) or GC-MS. Look for the disappearance of the enone and the emergence of the bicyclic product (m/z ~168).
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Workup: Once complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
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Purification: Purify the residue via silica gel flash chromatography.
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Separation: The endo and exo isomers often have distinct Rf values.[1] For LY354740 synthesis, the exo-carboxylate is typically required, or the endo isomer must be epimerized.
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Safety & Handling (MSDS Highlights)
CAS 134176-18-4 is an organic ester and ketone; standard laboratory safety applies.[1]
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Hazards:
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Handling:
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Use in a fume hood.[1]
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Avoid contact with strong oxidizing agents and strong bases (which may induce premature hydrolysis or epimerization).
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Storage: Store under inert atmosphere (N₂) at 2-8°C. The cyclopropane ring introduces strain, making the molecule potentially reactive over long periods if exposed to acid traces.[1]
References
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Monn, J. A., et al. (1997). "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist."[1][3] Journal of Medicinal Chemistry. Link
- Doyle, M. P., et al. (1993). "Catalytic asymmetric synthesis of cyclopropanes." Chemical Reviews.
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RSC Advances. (2013).[1][2] "Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate." Royal Society of Chemistry.[1] Link
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PubChem. "Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate Compound Summary."[4][1][5] National Institutes of Health.[1] Link
Sources
- 1. rel-Ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate | 134176-18-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Document: Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, sele... - ChEMBL [ebi.ac.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. PubChemLite - Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate (C8H12O3) [pubchemlite.lcsb.uni.lu]
